molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione

Cat. No. B048838
CAS RN: 29278-69-1
M. Wt: 220.22 g/mol
InChI Key: WSQZNZLOZXSBHA-UHFFFAOYSA-N
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Patent
US05258471

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C1C=CC(O)=CC=1)(C1C=CC([OH:10])=CC=1)C.[CH2:18]1[O:20][CH:19]1[CH2:21]Cl.[C:23]1(=O)OCCC[CH2:31][O:30][C:28](=[O:29])[C:27]2C=C[C:24]1=[CH:25][CH:26]=2>[I-].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)C[PH3+])C=CC=CC=1>[CH3:18][O:20][C:19](=[O:10])[C:21]1[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:28]([O:30][CH3:31])=[O:29] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C1(C2=CC=C(C(=O)OCCCCO1)C=C2)=O
Step Three
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Smiles
[I-].C1(=CC=CC=C1)C(C[PH3+])(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258471

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C1C=CC(O)=CC=1)(C1C=CC([OH:10])=CC=1)C.[CH2:18]1[O:20][CH:19]1[CH2:21]Cl.[C:23]1(=O)OCCC[CH2:31][O:30][C:28](=[O:29])[C:27]2C=C[C:24]1=[CH:25][CH:26]=2>[I-].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)C[PH3+])C=CC=CC=1>[CH3:18][O:20][C:19](=[O:10])[C:21]1[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:28]([O:30][CH3:31])=[O:29] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C1(C2=CC=C(C(=O)OCCCCO1)C=C2)=O
Step Three
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Smiles
[I-].C1(=CC=CC=C1)C(C[PH3+])(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258471

Procedure details

Epikote 1004 (180 g), a homopolymer of butylene terephthalate (120 g) and triphenylethyl phosphonium iodide (0.3 g) were melt blended in an extruder as described in Composition 1. A sample of the solidified resulting mixture (30 g) and dimethylphthalate (10 g) were heated in a beaker to 260° C. and poured into butyl diglycol acetate (120 g) at 125° C. The mixture was dispersed using a Silverson high speed stirrer for 3 minutes during which time the temperature rose to 140° C. The mixture was cooled using an ice bath, reaching 49° C. within one minute. The resulting dispersion had a non-volatile content of 18.7% and a particle size range of 0.5 to 10μ.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C1C=CC(O)=CC=1)(C1C=CC([OH:10])=CC=1)C.[CH2:18]1[O:20][CH:19]1[CH2:21]Cl.[C:23]1(=O)OCCC[CH2:31][O:30][C:28](=[O:29])[C:27]2C=C[C:24]1=[CH:25][CH:26]=2>[I-].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)C[PH3+])C=CC=CC=1>[CH3:18][O:20][C:19](=[O:10])[C:21]1[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:28]([O:30][CH3:31])=[O:29] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
C1(C2=CC=C(C(=O)OCCCCO1)C=C2)=O
Step Three
Name
triphenylethyl phosphonium iodide
Quantity
0.3 g
Type
catalyst
Smiles
[I-].C1(=CC=CC=C1)C(C[PH3+])(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=CC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.